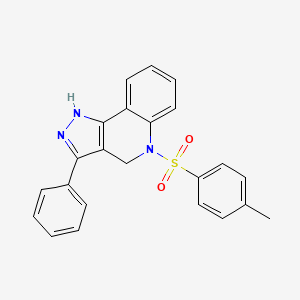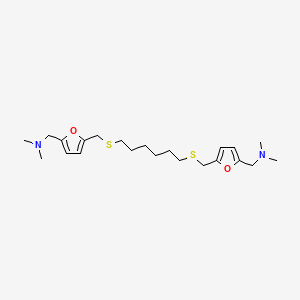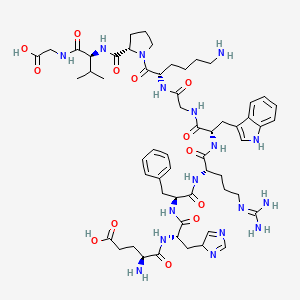
Glycine, N-(N-(1-(N2-(N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)glycyl)-L-lysyl)-L-prolyl)-L-valyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(N-(1-(N2-(N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)glycyl)-L-lysyl)-L-prolyl)-L-valyl)- is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular peptide is composed of multiple amino acids, each contributing to its unique structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(N-(1-(N2-(N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)glycyl)-L-lysyl)-L-prolyl)-L-valyl)- involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Final removal of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(N-(1-(N2-(N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)glycyl)-L-lysyl)-L-prolyl)-L-valyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify certain amino acid residues, such as methionine or cysteine, within the peptide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various protecting groups and coupling reagents used in SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Scientific Research Applications
Glycine, N-(N-(1-(N2-(N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)glycyl)-L-lysyl)-L-prolyl)-L-valyl)- has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Potential therapeutic applications in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of Glycine, N-(N-(1-(N2-(N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)glycyl)-L-lysyl)-L-prolyl)-L-valyl)- involves its interaction with specific molecular targets and pathways. These interactions can include binding to receptors, enzymes, or other proteins, leading to downstream effects such as signal transduction, modulation of enzyme activity, or changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
- Glycine, N-(N-(1-(N2-(N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)glycyl)-L-lysyl)-L-prolyl)-L-leucyl)-
- Glycine, N-(N-(1-(N2-(N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)glycyl)-L-lysyl)-L-prolyl)-L-isoleucyl)-
Uniqueness
The uniqueness of Glycine, N-(N-(1-(N2-(N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)glycyl)-L-lysyl)-L-prolyl)-L-valyl)- lies in its specific amino acid sequence, which determines its structure and function. The presence of certain amino acids, such as tryptophan and histidine, can impart unique properties, such as fluorescence or metal-binding capabilities, making it distinct from other similar peptides.
This detailed article provides a comprehensive overview of Glycine, N-(N-(1-(N2-(N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)glycyl)-L-lysyl)-L-prolyl)-L-valyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
24828-93-1 |
|---|---|
Molecular Formula |
C57H81N17O13 |
Molecular Weight |
1212.4 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C57H81N17O13/c1-32(2)48(55(86)66-30-47(78)79)73-54(85)44-18-11-23-74(44)56(87)40(16-8-9-21-58)68-45(75)29-65-50(81)42(25-34-27-64-38-15-7-6-14-36(34)38)72-51(82)39(17-10-22-63-57(60)61)69-52(83)41(24-33-12-4-3-5-13-33)71-53(84)43(26-35-28-62-31-67-35)70-49(80)37(59)19-20-46(76)77/h3-7,12-15,27-28,31-32,35,37,39-44,48,64H,8-11,16-26,29-30,58-59H2,1-2H3,(H,65,81)(H,66,86)(H,68,75)(H,69,83)(H,70,80)(H,71,84)(H,72,82)(H,73,85)(H,76,77)(H,78,79)(H4,60,61,63)/t35?,37-,39-,40-,41-,42-,43-,44-,48-/m0/s1 |
InChI Key |
BLDNUQHZLJUOQZ-WETCCYADSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5C=NC=N5)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5C=NC=N5)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


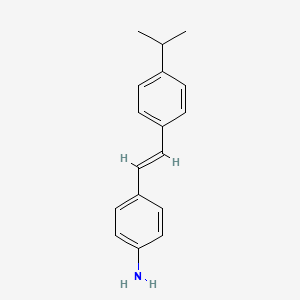
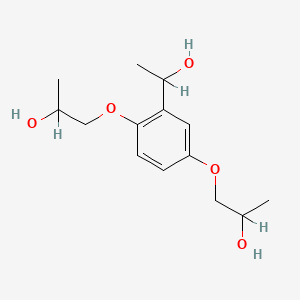
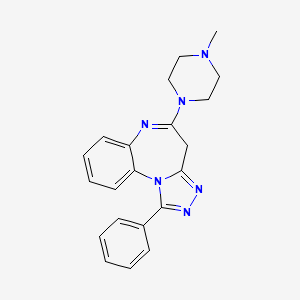


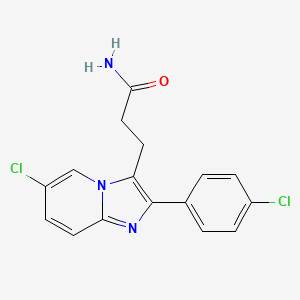



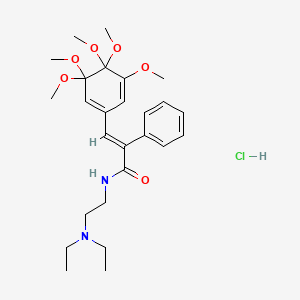
![N-benzyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12738664.png)
